8-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one
Overview
Description
8-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one is an organic compound belonging to the oxazine family. This compound is characterized by a benzene ring fused to an oxazine ring, with a nitro group at the 8th position. The presence of the nitro group imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the nitration of 1H-benzo[d][1,3]oxazin-2(4H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 8-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
8-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one is primarily influenced by the presence of the nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and resulting in therapeutic or toxic effects.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d][1,3]oxazin-2(4H)-one: Lacks the nitro group, resulting in different chemical and biological properties.
8-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one: Formed by the reduction of 8-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one, with distinct reactivity and applications.
8-Nitro-1H-benzo[d][1,3]oxazine: Similar structure but different ring system, leading to variations in chemical behavior.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts specific reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-nitro-1,4-dihydro-3,1-benzoxazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-8-9-7-5(4-14-8)2-1-3-6(7)10(12)13/h1-3H,4H2,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNUXSLTZABTFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)[N+](=O)[O-])NC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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